Ethyl 7-methylquinoline-4-carboxylate
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Overview
Description
Ethyl 7-methylquinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry. Quinolines are nitrogen-based heterocyclic aromatic compounds, and their derivatives have been extensively studied for their biological activities and synthetic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including ethyl 7-methylquinoline-4-carboxylate, can be achieved through various methods. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve cyclization reactions starting from aniline derivatives and β-keto esters or aldehydes under acidic or basic conditions.
Industrial Production Methods: Industrial production of quinoline derivatives typically employs catalytic processes to enhance yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Ethyl 7-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 7-methylquinoline-4-carboxylate involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the mitochondrial pathway .
Comparison with Similar Compounds
Quinoline: The parent compound with a broad range of biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
Quinoline N-oxide: An oxidized derivative with distinct chemical reactivity.
Uniqueness: Ethyl 7-methylquinoline-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ester functionality enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 7-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-6-7-14-12-8-9(2)4-5-10(11)12/h4-8H,3H2,1-2H3 |
InChI Key |
CVKKHKNCANQOGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=NC=C1)C |
Origin of Product |
United States |
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